2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-10-4-6-13(7-5-10)14-9-24-16-15(14)19-18(20-17(16)23)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHCYBPREBGNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4C(=CC(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , often referred to as a thienopyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles and their derivatives are known for their broad spectrum of biological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Chemical Structure
The molecular formula of the compound is , and its structure is characterized by a thieno[3,2-d]pyrimidine core substituted with a pyrazole and a methylphenyl group. This unique arrangement contributes to its biological activity.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.01 | Strong inhibition |
| NCI-H460 | 0.03 | Strong inhibition |
| SF-268 | 31.5 | Moderate inhibition |
These results suggest that the compound may effectively inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thienopyrimidine compounds have demonstrated notable antimicrobial properties. The compound has been tested against various bacterial strains, showing enhanced activity compared to traditional antibiotics. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The mechanism of action involves disruption of essential cellular processes in microorganisms, targeting enzymes critical for DNA replication and cell wall synthesis .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines and mediators in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Antitumor Activity Assessment : A study conducted by Xia et al. demonstrated that similar pyrazole derivatives exhibited significant growth inhibition in tumor cells, supporting the anticancer potential of thienopyrimidine compounds .
- Antimicrobial Evaluation : In a comparative study on thienopyrimidine hybrids, the compound displayed superior antibacterial effects against Gram-positive bacteria compared to standard treatments like sulfadiazine .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with cyclization of a thieno[3,2-d]pyrimidin-4(3H)-one core followed by substitution with 3,5-dimethylpyrazole and 4-methylphenyl groups. Key steps include:
- Cyclization : Use of reflux conditions in ethanol or DMF with catalysts like piperidine .
- Substitution : Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) under inert atmospheres .
- Purification : Recrystallization from ethanol/DMF mixtures (1:1) .
Characterization employs 1H/13C-NMR to confirm substituent positions, IR for functional groups (e.g., C=O at ~1720 cm⁻¹), and mass spectrometry for molecular weight validation .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- NMR : Assign peaks for methyl groups (δ 2.22 ppm for CH3), aromatic protons (δ 7.3–7.6 ppm for phenyl), and pyrazole protons (δ 7.52 ppm) .
- IR : Identify carbonyl (C=O, ~1720 cm⁻¹) and NH stretches (~3320 cm⁻¹) .
- Mass Spec : Look for molecular ion peaks (e.g., m/z 538 for analogs) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy .
- Stability : Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the cyclization step?
- Catalysts : Test palladium on carbon or ZnCl2 for coupling efficiency .
- Solvents : Compare DMF (polar aprotic) vs. ethanol (protic) for reaction rates .
- Temperature : Evaluate reflux (80–100°C) vs. microwave-assisted synthesis for reduced time .
Example optimization table:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, reflux | 65 | 95 | |
| DMF, Pd/C | 82 | 98 |
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Dose-Response Curves : Establish IC50 values across multiple cell lines .
- Target Profiling : Use molecular docking to compare binding affinities for kinases vs. bacterial enzymes .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., fluorinated analogs) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (common in kinase targets) .
- QSAR : Correlate substituent electronegativity (e.g., CF3 groups) with cytotoxicity .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability and toxicity .
Q. What experimental designs are robust for evaluating structure-activity relationships (SAR)?
- Analog Synthesis : Vary substituents (e.g., replace 4-methylphenyl with halogens) and test bioactivity .
- Control Groups : Include parent scaffolds (e.g., unsubstituted thienopyrimidine) to isolate substituent effects .
- High-Throughput Screening : Use 96-well plates for parallel cytotoxicity and antimicrobial assays .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in NMR data across studies?
Q. What methodologies validate the compound’s purity for pharmacological studies?
Q. How can green chemistry principles be applied to its synthesis?
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF .
- Catalyst Recycling : Recover Pd/C via filtration and reuse in subsequent batches .
- Waste Reduction : Employ one-pot syntheses to minimize intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
